Structural Differentiation from Unsubstituted Parent: 3-Methoxybenzamide (3-MBA)
N-(2-carbamoylphenyl)-3-methoxybenzamide contains a 2-carbamoylphenyl substituent absent in 3-methoxybenzamide (3-MBA, CAS 5813-86-5). While 3-MBA is a weak inhibitor of the bacterial cell division protein FtsZ [1], the addition of a 2-carbamoylphenyl group to the 3-methoxybenzamide scaffold is expected to alter target binding and selectivity based on known SAR for this class. This represents a Class-level inference.
| Evidence Dimension | Structural features |
|---|---|
| Target Compound Data | Contains 3-methoxybenzamide core with 2-carbamoylphenyl substituent |
| Comparator Or Baseline | 3-Methoxybenzamide (3-MBA, CAS 5813-86-5): lacks 2-carbamoylphenyl group |
| Quantified Difference | Qualitative structural difference; direct comparative activity data not found |
| Conditions | Chemical structure comparison |
Why This Matters
This structural differentiation defines the compound's potential as a distinct chemical probe or intermediate; procurement of 3-MBA cannot substitute for the target compound in studies requiring this specific scaffold.
- [1] Czaplewski, L. G., Collins, I., et al. (2009). Antibacterial alkoxybenzamide inhibitors of the essential bacterial cell division protein FtsZ. Bioorganic & Medicinal Chemistry Letters, 19(2), 524-527. View Source
